[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine
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Overview
Description
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: is a chemical compound with the molecular formula C9H17F2NO It is characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclohexyl ring attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine typically involves the introduction of the difluoromethyl group into a cyclohexyl ring followed by the attachment of the methanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the cyclohexyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the cyclohexyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the methoxy group can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine: can be compared with other similar compounds, such as:
[4-(Difluoromethyl)cyclohexyl]methanamine: Lacks the methoxy group, which can affect its chemical properties and reactivity.
[4-(Trifluoromethyl)-1-methoxycyclohexyl]methanamine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its stability and interactions.
[4-(Difluoromethyl)-1-methoxycyclohexyl]methanol: Contains a hydroxyl group instead of a methanamine moiety, affecting its solubility and reactivity.
These comparisons highlight the unique features of This compound , such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-13-9(6-12)4-2-7(3-5-9)8(10)11/h7-8H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQKZIXXQFMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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